methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
- It contains an indole nucleus, which is a benzopyrrole derivative. The indole scaffold is found in various synthetic drug molecules and natural compounds.
- Physically, it appears as a crystalline, colorless substance with a distinct odor.
- The compound’s aromatic nature arises from its 10 π-electrons, making it susceptible to electrophilic substitution reactions .
Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate: is a complex organic compound with a fascinating structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of an indole derivative with an α,β-unsaturated ketone.
Reaction Conditions: Specific reaction conditions may vary, but typically involve mild temperatures and suitable catalysts.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides valuable insights.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it reacts with oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products: These reactions yield diverse products, such as hydroxylated derivatives or substituted indole moieties.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Its interactions with biological systems, including enzymes and receptors, are of interest.
Medicine: Investigations focus on its pharmacological properties, potential as a drug candidate, and toxicity profiles.
Industry: Applications in materials science, catalysis, or organic synthesis are being explored.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets or pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other indole derivatives.
Similar Compounds: While I don’t have a specific list, other indole-based molecules (e.g., tryptophan, indole-3-acetic acid) share similarities.
Properties
Molecular Formula |
C24H23FN4O3 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C24H23FN4O3/c1-15(26-12-11-16-14-27-20-6-4-3-5-19(16)20)23-21(13-22(30)32-2)28-29(24(23)31)18-9-7-17(25)8-10-18/h3-10,14,27-28H,11-13H2,1-2H3 |
InChI Key |
BRDMBDVMDKSCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CNC2=CC=CC=C21)C3=C(NN(C3=O)C4=CC=C(C=C4)F)CC(=O)OC |
Origin of Product |
United States |
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